molecular formula C20H22F3NO2 B10930334 N-[1-(4-methylphenyl)propyl]-3-[(2,2,2-trifluoroethoxy)methyl]benzamide

N-[1-(4-methylphenyl)propyl]-3-[(2,2,2-trifluoroethoxy)methyl]benzamide

Cat. No.: B10930334
M. Wt: 365.4 g/mol
InChI Key: BHXBGITUDRRUEA-UHFFFAOYSA-N
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Description

N~1~-[1-(4-METHYLPHENYL)PROPYL]-3-[(2,2,2-TRIFLUOROETHOXY)METHYL]BENZAMIDE is an organic compound with a complex structure It is characterized by the presence of a benzamide core, substituted with a 4-methylphenyl group and a trifluoroethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[1-(4-METHYLPHENYL)PROPYL]-3-[(2,2,2-TRIFLUOROETHOXY)METHYL]BENZAMIDE typically involves multiple steps, including the formation of the benzamide core and subsequent substitution reactions. Common synthetic routes may include:

    Formation of the Benzamide Core: This can be achieved through the reaction of a suitable amine with a benzoyl chloride derivative under basic conditions.

    Substitution Reactions:

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N~1~-[1-(4-METHYLPHENYL)PROPYL]-3-[(2,2,2-TRIFLUOROETHOXY)METHYL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH~4~).

    Substitution: Nucleophilic substitution reactions can occur, particularly at the trifluoroethoxy group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO~4~), chromium trioxide (CrO~3~)

    Reduction: Lithium aluminum hydride (LiAlH~4~), sodium borohydride (NaBH~4~)

    Substitution: Alkyl halides, trifluoroethanol

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N~1~-[1-(4-METHYLPHENYL)PROPYL]-3-[(2,2,2-TRIFLUOROETHOXY)METHYL]BENZAMIDE has several applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-[1-(4-METHYLPHENYL)PROPYL]-3-[(2,2,2-TRIFLUOROETHOXY)METHYL]BENZAMIDE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(4-Methylphenyl)propyl]benzamide
  • 4-Methyl-2-propylpentan-1-ol
  • 4-Methyl-N,N-di(prop-2-ynyl)benzenesulfonamide

Uniqueness

N~1~-[1-(4-METHYLPHENYL)PROPYL]-3-[(2,2,2-TRIFLUOROETHOXY)METHYL]BENZAMIDE is unique due to the presence of the trifluoroethoxy group, which imparts distinct chemical properties such as increased lipophilicity and potential for specific interactions with biological targets.

This detailed article provides a comprehensive overview of N1-[1-(4-METHYLPHENYL)PROPYL]-3-[(2,2,2-TRIFLUOROETHOXY)METHYL]BENZAMIDE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C20H22F3NO2

Molecular Weight

365.4 g/mol

IUPAC Name

N-[1-(4-methylphenyl)propyl]-3-(2,2,2-trifluoroethoxymethyl)benzamide

InChI

InChI=1S/C20H22F3NO2/c1-3-18(16-9-7-14(2)8-10-16)24-19(25)17-6-4-5-15(11-17)12-26-13-20(21,22)23/h4-11,18H,3,12-13H2,1-2H3,(H,24,25)

InChI Key

BHXBGITUDRRUEA-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=C(C=C1)C)NC(=O)C2=CC=CC(=C2)COCC(F)(F)F

Origin of Product

United States

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